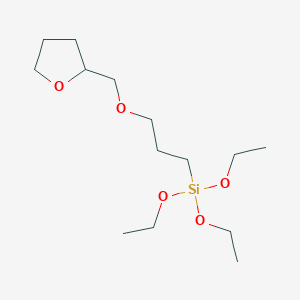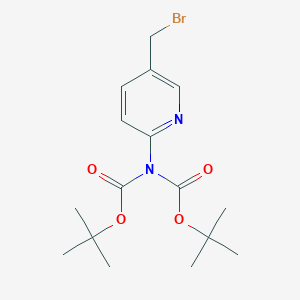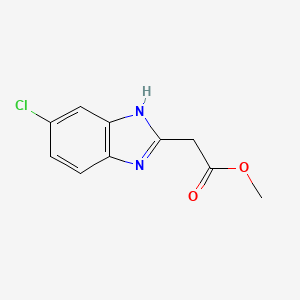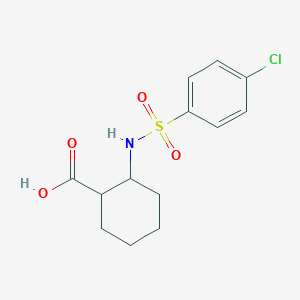
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE is an organic compound with the molecular formula C9H8F2OS It is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE typically involves the reaction of 2,4-difluorothiophenol with an appropriate propanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated propanone. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like ether or THF.
Substitution: Electrophiles such as halogens or nitro groups; reactions may require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group can enhance binding affinity and specificity, while the thioether linkage may influence the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
1-(2,4-Difluorophenyl)propan-2-one: Lacks the thioether linkage, which may result in different reactivity and biological activity.
1-(2,4-Dichlorophenylthio)propan-2-one: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
1-(2,4-Difluorophenylthio)ethanone: Shorter carbon chain, which may affect its physical and chemical properties.
Uniqueness
1-(2,4-DIFLUORO-PHENYLSULFANYL)-PROPAN-2-ONE is unique due to the combination of the difluorophenyl group and the thioether linkage, which imparts distinct electronic and steric properties
特性
分子式 |
C9H8F2OS |
|---|---|
分子量 |
202.22 g/mol |
IUPAC名 |
1-(2,4-difluorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H8F2OS/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3 |
InChIキー |
MHRJHWZUJHESEP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CSC1=C(C=C(C=C1)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7,7-Dimethyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B8659175.png)



